7-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
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Description
Thiadiazolotriazinones, including the compound of interest, have been explored for their potential antimicrobial activities. These compounds are synthesized through reactions involving amino-triazinones with aromatic or heterocyclic carboxylic acids, which result in a variety of derivatives with potential biological applications. The synthesis and analysis of these compounds contribute significantly to the development of new therapeutic agents.
Synthesis Analysis
The synthesis of thiadiazolotriazinones involves condensation reactions, where key precursors like amino-triazinones are reacted with different aryl or heterocyclic carboxylic acids in the presence of phosphorus oxychloride to yield various derivatives. This process demonstrates the flexibility and adaptability of the core structure to generate compounds with potentially diverse biological activities (Ashok & Holla, 2007).
Mechanism of Action
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability and efficacy. These properties can be influenced by various factors, including the compound’s chemical structure and the patient’s physiological condition.
The compound’s action could result in molecular and cellular effects such as the inhibition of cell growth or induction of cell death, especially if the compound has anticancer activity .
properties
IUPAC Name |
7-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S2/c1-13-17(26)24-18(21-20-13)28-19(22-24)27-12-16(25)23-9-7-15(8-10-23)11-14-5-3-2-4-6-14/h2-6,15H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPDRIOHIJGYJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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